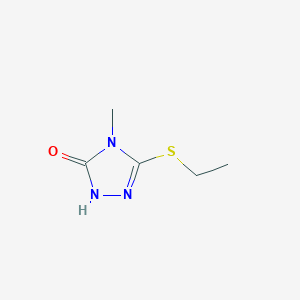
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the 1,2,4-triazole family. This class of compounds is known for its diverse biological activities and is widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-1H-1,2,4-triazole with ethyl sulfanyl and methylating agents. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often involves multi-step synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of solid base catalysts and optimized reaction conditions are common strategies to achieve efficient production .
化学反应分析
Types of Reactions
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethylsulfanyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .
科学研究应用
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties
作用机制
The mechanism of action of 3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high explosive.
1,2,3-triazoles: Widely used in drug discovery and materials science.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Explored for its medicinal properties
Uniqueness
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
53065-51-3 |
|---|---|
分子式 |
C5H9N3OS |
分子量 |
159.21 g/mol |
IUPAC 名称 |
3-ethylsulfanyl-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3OS/c1-3-10-5-7-6-4(9)8(5)2/h3H2,1-2H3,(H,6,9) |
InChI 键 |
FWLJVNAVVAUFMK-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NNC(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


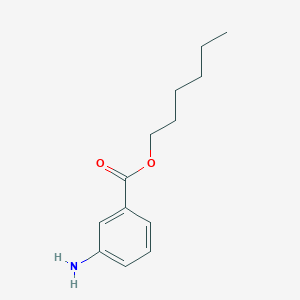
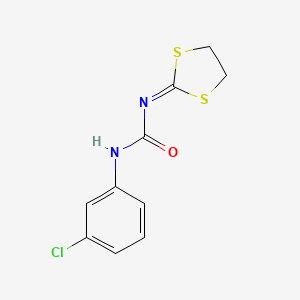
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
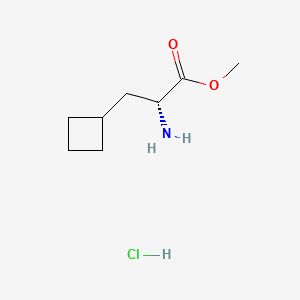
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
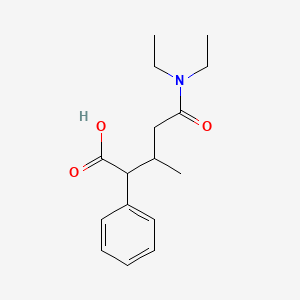
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14014143.png)
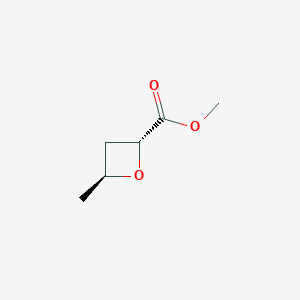
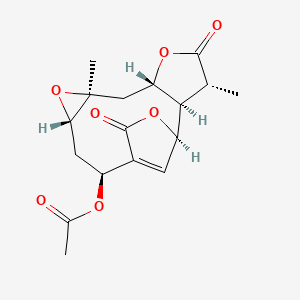

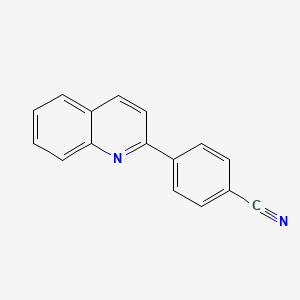
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)

![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
